5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride mechanism of action
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride mechanism of action
This guide details the technical specifications, mechanism of action (MoA), and experimental utility of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride .
Editorial Note: A critical distinction must be made immediately. While the 7,8-dichloro isomer (SK&F 64139) is a renowned Phenylethanolamine N-methyltransferase (PNMT) inhibitor, the 5,7-dichloro isomer discussed here is primarily recognized as the pharmacophoric scaffold for Lifitegrast (Xiidra) , a potent LFA-1 antagonist. This guide addresses its dual role: as a specific medicinal chemistry scaffold for integrin inhibition and its comparative pharmacology in adrenergic enzyme regulation.
Executive Summary
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,7-dichloro-THIQ) is a bicyclic secondary amine used primarily as a privileged scaffold in the design of lymphocyte function-associated antigen-1 (LFA-1) antagonists.[1] Its rigid tetrahydroisoquinoline core, decorated with chlorine atoms at the 5- and 7-positions, provides a unique steric and electronic profile that mimics the hydrophobic phenylalanine residues of Intercellular Adhesion Molecule-1 (ICAM-1). This mimicry allows it to block the LFA-1/ICAM-1 interaction, a key driver of T-cell mediated inflammation.
| Property | Details |
| CAS Number | 73075-47-5 (HCl salt) / 89315-56-0 (Free base) |
| Molecular Formula | |
| Molecular Weight | 238.54 g/mol |
| Primary Utility | Key Intermediate for Lifitegrast; LFA-1 Antagonist Pharmacophore |
| Secondary Utility | Weak PNMT Inhibitor (Research Tool for SAR studies) |
Chemical Identity & Structural Logic
The efficacy of 5,7-dichloro-THIQ lies in its conformational constraint . Unlike flexible phenylethylamines, the fused ring system locks the nitrogen atom and the aromatic ring into a specific spatial orientation.
-
Lipophilicity: The two chlorine atoms significantly increase lipophilicity (
), enhancing binding affinity to hydrophobic pockets in target proteins (e.g., the "lovastatin pocket" of LFA-1). -
Electronic Effects: The electron-withdrawing chlorine atoms at positions 5 and 7 reduce the pKa of the secondary amine compared to unsubstituted THIQ, altering its protonation state at physiological pH and affecting hydrogen bond donor capability.
Primary Mechanism of Action: LFA-1 Antagonism
In the context of modern drug development (specifically Lifitegrast), the 5,7-dichloro-THIQ moiety acts as an epitope mimic .
The "Phe-Mimic" Hypothesis
The interaction between LFA-1 (integrin
-
Binding Mode: The 5,7-dichloro-THIQ ring system acts as a bioisostere for this phenylalanine ring.
-
Steric Fit: The 5,7-substitution pattern fills the hydrophobic sub-pocket more efficiently than the unsubstituted ring, maximizing van der Waals contacts.
-
Result: Competitive antagonism.[2] By occupying this socket, the molecule prevents ICAM-1 binding, thereby halting the formation of the "immunological synapse" between T-cells and antigen-presenting cells.
Downstream Signaling Blockade
Blockade of the LFA-1/ICAM-1 axis by the 5,7-dichloro-THIQ scaffold inhibits the following cascade:
-
T-Cell Activation: Prevents T-cell arrest and adhesion to endothelial cells.
-
Cytokine Release: Reduces secretion of inflammatory cytokines (IL-1
, TNF- ). -
Inflammation: Mitigates chronic inflammation in tissues (e.g., ocular surface in dry eye disease).
Figure 1: Mechanism of LFA-1 blockade. The 5,7-dichloro-THIQ scaffold competitively binds to LFA-1, preventing the docking of ICAM-1 and halting downstream inflammatory signaling.[3]
Secondary Mechanism: PNMT Inhibition (SAR Context)
Historically, chlorinated tetrahydroisoquinolines were studied as inhibitors of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme converting norepinephrine to epinephrine.
Comparative Potency (The "Cl-Shift" Effect)
While 7,8-dichloro-THIQ (SK&F 64139) is a nanomolar inhibitor of PNMT, the 5,7-dichloro isomer is significantly less potent. This structure-activity relationship (SAR) is critical for researchers to avoid selecting the wrong probe.
-
7,8-Dichloro: The chlorine at C8 interacts favorably with the Methionine-258 residue in the PNMT active site.
-
5,7-Dichloro: The shift of chlorine from C8 to C5 creates steric clashes or loss of optimal hydrophobic contact within the cofactor (SAM) binding pocket.
| Compound | Substitution | PNMT Inhibition ( | Primary Use |
| SK&F 64139 | 7,8-Dichloro | < 10 nM (Potent) | Adrenergic Research Tool |
| 5,7-Dichloro-THIQ | 5,7-Dichloro | LFA-1 Antagonist Scaffold | |
| THIQ | Unsubstituted | > 10 | Neurotoxin Model |
Experimental Protocols
Synthesis via Friedel-Crafts Cyclization
This protocol describes the generation of the 5,7-dichloro-THIQ core, a standard procedure in medicinal chemistry labs.
Reagents: 2,4-Dichlorophenethylamine, Formaldehyde (or Glyoxylic acid), Acid catalyst (
-
Imine Formation: React 2,4-dichlorophenethylamine with formaldehyde (1.1 eq) in methanol at reflux for 2 hours to form the imine intermediate.
-
Cyclization (Pictet-Spengler/Friedel-Crafts): Evaporate solvent and redissolve residue in concentrated HCl or TFA. Heat to 60°C for 4-6 hours. The electron-donating amine directs the closure to the ortho position.
-
Note: The 2,4-dichloro substitution pattern forces cyclization to the only available ortho spot (position 6 relative to the amine, becoming position 5/7 in the final ring depending on numbering conventions).
-
-
Workup: Basify with NaOH to pH 10, extract with Dichloromethane (DCM).
-
Salt Formation: Bubble dry HCl gas through the DCM layer to precipitate 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a white solid.
LFA-1/ICAM-1 Competition Assay (ELISA)
To validate the antagonistic activity of derivatives containing this scaffold:
-
Coat Plate: Immobilize recombinant human ICAM-1-Fc
on a 96-well high-binding plate overnight at 4°C. -
Block: Wash and block with 1% BSA in PBS for 1 hour.
-
Prepare Sample: Dilute 5,7-dichloro-THIQ derivative in assay buffer containing
(essential for integrin activation). -
Incubate: Add recombinant LFA-1 (integrin
) mixed with the test compound to the plate. Incubate for 1 hour at RT. -
Detection: Wash unbound LFA-1. Add anti-LFA-1 antibody conjugated to HRP. Develop with TMB substrate.
-
Analysis: Lower absorbance indicates effective inhibition of LFA-1 binding to the immobilized ICAM-1.
Figure 2: Workflow for synthesis and biological validation of the scaffold.
References
-
Bondinell, W. E., et al. (1980). "Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[2][4] 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry. Link
-
Gadek, T. R., et al. (2002). "Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule." Science. Link
-
Zhong, M., et al. (2012). "Discovery and Development of Lifitegrast (SAR 1118): A Novel LFA-1 Antagonist for the Treatment of Dry Eye Disease." ACS Medicinal Chemistry Letters. Link
-
Grunewald, G. L., et al. (1999). "Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydroisoquinoline Inhibitors." Journal of Medicinal Chemistry. Link
Sources
- 1. WO2014018748A1 - Lfa-1 inhibitor and polymorph thereof - Google Patents [patents.google.com]
- 2. Inhibition of guinea pig lordosis behavior by the phenylethanolamine N-methyltransferase (PNMT) inhibitor SKF-64139: mediation by alpha noradrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran-6-carboxylic acid | 77095-51-3 | Benchchem [benchchem.com]
- 4. SKF-64139 - Wikipedia [en.wikipedia.org]
